2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
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Description
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H27ClN4O5 and its molecular weight is 486.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The benzimidazole core is a key component in many functional molecules used in a variety of applications, including pharmaceuticals .
Mode of Action
The benzimidazole core is known to interact with various targets in different ways depending on the specific compound .
Biochemical Pathways
Compounds containing a benzimidazole core have been found to be involved in a diverse range of biochemical pathways .
Pharmacokinetics
The compound has a predicted boiling point of 6457±550 °C, a predicted density of 113±01 g/cm3, and a predicted pKa of 873±010 . These properties may influence its bioavailability.
Result of Action
Compounds containing a benzimidazole core have been found to have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLZKGTYEXIKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.